molecular formula C5H12ClNO3 B6264235 methyl 2-(methoxyamino)propanoate hydrochloride CAS No. 2648982-45-8

methyl 2-(methoxyamino)propanoate hydrochloride

Cat. No. B6264235
CAS RN: 2648982-45-8
M. Wt: 169.6
InChI Key:
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Description

Methyl 2-(methoxyamino)propanoate hydrochloride, commonly known as MMPA, is a synthetic compound that is widely used in scientific research. MMPA is a white crystalline solid that is odorless and has a melting point of 156-158°C. It is soluble in water and ethanol, and is used as a reagent in organic synthesis. MMPA is used in a variety of applications, including as a reactant in the synthesis of organic compounds, in the production of pharmaceuticals, and as a catalyst in the production of polymers.

Scientific Research Applications

MMPA is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various organic compounds, including amino acids, carbohydrates, and peptides. MMPA is also used as a catalyst in the production of polymers, and as a reactant in the production of pharmaceuticals.

Mechanism of Action

MMPA acts as a Lewis acid, which means that it can act as a catalyst in the formation of covalent bonds between molecules. It is also used as a nucleophile in the formation of amide bonds and other organic compounds.
Biochemical and Physiological Effects
MMPA has been found to have a variety of biochemical and physiological effects. It has been shown to activate certain enzymes, such as phosphatases, and to inhibit certain enzymes, such as tyrosine kinases. It has also been shown to affect the expression of certain genes, such as those involved in the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

The use of MMPA in laboratory experiments has several advantages, including its low cost and ease of synthesis. It is also relatively non-toxic and has a low boiling point, making it suitable for use in a variety of laboratory applications. However, MMPA is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The use of MMPA in scientific research is expected to continue to grow, as new applications and syntheses are developed. Possible future directions for MMPA research include its use as a catalyst in the synthesis of peptides, its use in the production of pharmaceuticals, and its use as a reactant in the synthesis of organic compounds. Additionally, further research is needed to explore the biochemical and physiological effects of MMPA, as well as to develop new methods for its synthesis and use in laboratory experiments.

Synthesis Methods

MMPA is generally synthesized from the reaction of methoxyamine hydrochloride and methyl 2-chloropropionate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is then isolated by precipitation, filtration, or distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(methoxyamino)propanoate hydrochloride involves the reaction of methyl acrylate with methoxyamine hydrochloride followed by reduction with sodium borohydride.", "Starting Materials": [ "Methyl acrylate", "Methoxyamine hydrochloride", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve methoxyamine hydrochloride in methanol and add to a solution of methyl acrylate in methanol.", "Step 2: Stir the reaction mixture at room temperature for several hours until complete conversion of the starting materials to the product is achieved.", "Step 3: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid to obtain the hydrochloride salt of the product.", "Step 5: Isolate the product by filtration and wash with cold methanol.", "Step 6: Dry the product under vacuum to obtain the final product, methyl 2-(methoxyamino)propanoate hydrochloride." ] }

CAS RN

2648982-45-8

Product Name

methyl 2-(methoxyamino)propanoate hydrochloride

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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